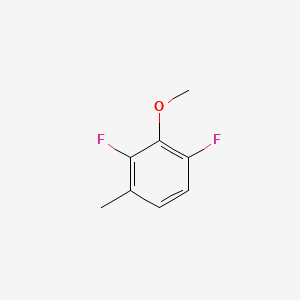

2,6-Difluoro-3-methylanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVHZEAOMNTVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378902 | |

| Record name | 2,6-Difluoro-3-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-33-1 | |

| Record name | 1,3-Difluoro-2-methoxy-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-33-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Difluoro-3-methylanisole

CAS Number: 261763-33-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-Difluoro-3-methylanisole, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document, intended for a scientific audience, delves into the compound's properties, synthesis, analytical methodologies, and safety considerations, underpinned by field-proven insights and authoritative references.

Core Compound Identity and Properties

This compound is a substituted anisole derivative characterized by the presence of two fluorine atoms and a methyl group on the benzene ring. Its unique substitution pattern imparts specific electronic and steric properties that are valuable in the design of novel molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 261763-33-1 | [1][2] |

| Molecular Formula | C₈H₈F₂O | [1] |

| Molecular Weight | 158.15 g/mol | [1][2] |

| Appearance | Colorless Liquid | [2] |

| Purity | Typically ≥98% | [2] |

Synthesis of this compound: A Plausible Synthetic Approach

While specific, detailed synthetic protocols for this compound are not extensively documented in readily available literature, a highly plausible and efficient method involves the methylation of its corresponding phenol precursor, 2,6-Difluoro-3-methylphenol (CAS: 261763-46-6).[3][4] This approach is a standard and widely utilized transformation in organic synthesis.

The causality behind this experimental choice lies in the high reactivity of the phenolic hydroxyl group towards methylation agents. The electron-withdrawing nature of the two fluorine atoms enhances the acidity of the phenol, facilitating its deprotonation to form a phenoxide, which then acts as a potent nucleophile.

Conceptual Experimental Protocol: Methylation of 2,6-Difluoro-3-methylphenol

This protocol is a representative, conceptual procedure based on standard methylation reactions of phenols. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Deprotonation of the Phenol

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,6-Difluoro-3-methylphenol (1.0 eq) in a suitable anhydrous solvent such as acetone or N,N-dimethylformamide (DMF).

-

Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution. The base will deprotonate the phenol to form the corresponding potassium phenoxide.

-

Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

Step 2: Methylation

-

To the stirred suspension, add a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.1-1.5 eq) dropwise at room temperature. The choice of methylating agent may influence reaction time and workup procedures.

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Continue heating until the starting material is consumed.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine to remove any remaining inorganic impurities and unreacted base.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final product.

Caption: Synthetic workflow for the preparation of this compound.

Analytical Methodologies: Quality Control and Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful tool for both qualitative and quantitative analysis of this and related fluorinated anisole derivatives.

Illustrative GC-MS Analytical Protocol

The following is a general GC-MS method that can be adapted and optimized for the analysis of this compound.

Table 2: Illustrative GC-MS Parameters

| Parameter | Suggested Setting | Rationale |

| Gas Chromatograph | Agilent 7890B or equivalent | Standard, reliable instrumentation. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of aromatic compounds. |

| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium | Inert carrier gas providing good separation efficiency. |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A typical temperature program for separating compounds with moderate volatility. |

| Mass Spectrometer | Agilent 5977B or equivalent | Provides sensitive detection and mass fragmentation data. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Scan Range | m/z 40-400 | Covers the expected molecular ion and fragment ions of the analyte. |

Data Interpretation: The identity of this compound can be confirmed by its retention time and the mass spectrum, which should show the molecular ion peak (m/z 158) and a characteristic fragmentation pattern.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the methyl group protons (a singlet around 2.2-2.4 ppm). The aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbons attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will provide information on the chemical environment of the two fluorine atoms.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[2]

-

Hazards: May cause skin and serious eye irritation. May also cause respiratory irritation.[2]

-

Precautions: Avoid breathing vapors, mist, or gas. Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Applications in Research and Development

Fluorinated organic molecules are of significant interest in drug discovery and materials science due to the unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound serves as a valuable building block for the synthesis of more complex molecules with potential applications as:

-

Pharmaceutical Intermediates: The substituted anisole scaffold can be further functionalized to create novel drug candidates.

-

Agrochemicals: Fluorinated compounds often exhibit potent biological activity, making them useful in the development of new pesticides and herbicides.

-

Functional Materials: The electronic properties of the molecule may be exploited in the design of advanced materials with specific optical or electronic characteristics.

Conclusion

This compound is a fluorinated aromatic compound with significant potential as a building block in various fields of chemical research. This guide provides a foundational understanding of its properties, a plausible synthetic approach, analytical methodologies for its characterization, and essential safety information. As research into fluorinated compounds continues to expand, the utility of versatile synthons like this compound is expected to grow, enabling the development of new and innovative molecules.

References

-

PubChem. (n.d.). 2,6-Difluoro-3-methylphenol. Retrieved from [Link]

-

Scribd. (n.d.). GC-MS Method for Anisole Detection. Retrieved from [Link]

-

MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved from [Link]

-

Ayala Cabrera, J. F. (2020). New Analytical Methodologies based on Chromatography-Atmospheric Pressure Ionization- Mass Spectrometry for the Determination of Halogenated Organic Contaminants. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 2,6-Difluoro-3-methylanisole: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 2,6-Difluoro-3-methylanisole (CAS No. 261763-33-1), a fluorinated aromatic building block of increasing importance to the pharmaceutical and specialty chemical industries. The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties. This document elucidates the core molecular characteristics, presents a logical synthetic strategy, offers a predictive spectroscopic profile, and discusses the applications of this compound for researchers, chemists, and professionals in drug development. Our approach emphasizes the causal reasoning behind experimental design and analytical interpretation, reflecting a field-proven perspective on leveraging such intermediates in research and development pipelines.

Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic ether. The molecule's structure is characterized by an anisole core with two fluorine atoms positioned ortho to the methoxy group and a methyl group at the meta position. This specific substitution pattern creates a unique electronic and steric environment, making it a valuable intermediate for accessing more complex molecular architectures.

Core Identification Data

A consolidated summary of the fundamental identifiers and properties for this compound is presented below. This data is essential for procurement, registration, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 261763-33-1 | [1][2][3] |

| Molecular Formula | C₈H₈F₂O | [1] |

| Molecular Weight | 158.15 g/mol | [1][2] |

| Purity (Typical) | ≥97% | [3] |

| MDL Number | MFCD01631341 | [2] |

Structural Representation

The spatial arrangement of the substituents on the benzene ring dictates the molecule's reactivity and interaction with biological targets. The ortho-fluorine atoms exert strong electron-withdrawing inductive effects and can influence the conformation of the methoxy group.

Caption: Molecular structure of this compound.

Strategic Importance in Medicinal Chemistry

The utility of this compound in drug development stems from the well-established benefits of fluorine incorporation.[] Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability by modulating lipophilicity. This compound serves as a valuable building block, allowing for the introduction of the difluoroanisole moiety into lead compounds.[3][5]

Synthesis and Mechanistic Considerations

While multiple synthetic routes to fluorinated aromatics exist, a common and reliable strategy involves nucleophilic aromatic substitution or functional group interconversion from a readily available precursor. For this compound, a logical and scalable approach is the methylation of 2,6-difluoro-3-methylphenol.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is a self-validating system. The choice of a strong base ensures complete deprotonation of the phenol, driving the reaction to completion. The use of a methylating agent like dimethyl sulfate is efficient and cost-effective for scale-up. Monitoring by Thin Layer Chromatography (TLC) provides in-process control to verify the consumption of the starting material.

Objective: To synthesize this compound from 2,6-difluoro-3-methylphenol.

Materials:

-

2,6-difluoro-3-methylphenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add a 60% dispersion of sodium hydride (1.1 equivalents) and suspend it in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve 2,6-difluoro-3-methylphenol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Causality: The acidic phenolic proton is readily abstracted by the strong base (NaH) to form the corresponding sodium phenoxide. This step is crucial for activating the nucleophile for the subsequent etherification. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

-

Methylation: After stirring for an additional 30 minutes at 0 °C, add dimethyl sulfate (1.2 equivalents) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir for 4-6 hours. Causality: Dimethyl sulfate is an excellent electrophile. The negatively charged phenoxide oxygen attacks the methyl group in an Sₙ2 reaction, displacing the sulfate leaving group and forming the desired ether bond.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting phenol spot is no longer visible.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.

-

Extraction and Wash: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers and wash sequentially with water and brine. Causality: The workup procedure removes inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization - A Predictive Analysis

| Technique | Predicted Spectral Features |

| ¹H NMR | - Aromatic Protons (2H): Two distinct signals expected in the δ 6.8-7.2 ppm range, likely appearing as complex multiplets due to H-H and H-F coupling. - Methoxy Protons (3H): A singlet expected around δ 3.9 ppm. - Methyl Protons (3H): A singlet (or very fine triplet due to long-range H-F coupling) expected around δ 2.2 ppm. |

| ¹³C NMR | - C-F Carbons (C2, C6): Expected to be significantly downfield (δ 155-165 ppm) and appear as a doublet of doublets due to large one-bond C-F coupling (¹JCF ≈ 240-250 Hz) and smaller two-bond C-F coupling. - C-O Carbon (C1): Expected around δ 140-150 ppm, likely a triplet due to two-bond coupling to both fluorine atoms. - Aromatic CH Carbons (C4, C5): Signals in the δ 110-130 ppm range, showing smaller C-F couplings. - Methoxy Carbon: Signal around δ 56 ppm. - Methyl Carbon: Signal around δ 14 ppm. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A strong peak is expected at m/z = 158.15. - Key Fragments: Loss of a methyl radical (-CH₃) to give m/z = 143; Loss of formaldehyde (-CH₂O) to give m/z = 128. |

| Infrared (IR) | - C-F Stretch: Strong, characteristic absorption bands in the 1200-1300 cm⁻¹ region. - Aromatic C=C Stretch: Bands in the 1450-1620 cm⁻¹ region. - C-O-C Stretch (Aryl Ether): Strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). - C-H Stretch: Aliphatic (2850-3000 cm⁻¹) and Aromatic (3000-3100 cm⁻¹). |

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified as an irritant.[2]

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Recommended Handling Protocols:

-

Always handle in a well-ventilated area or a chemical fume hood.[2]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[7]

-

-

Storage: Store in a cool, dry place in a tightly sealed container away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

References

-

Infochems. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 261763-33-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 261763-33-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. This compound [infochems.co.kr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.fr [fishersci.fr]

Introduction: Unveiling a Key Fluorinated Building Block

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,6-Difluoro-3-methylanisole

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have become indispensable tools for modulating molecular properties. The strategic incorporation of fluorine can profoundly influence lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of rational drug design.[1][2] Within this context, this compound (CAS No. 261763-33-1) emerges as a significant and versatile building block.[3][4] Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms ortho to an electron-donating methoxy group, alongside a methyl group—creates a distinct electronic and steric environment on the aromatic ring. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals seeking to leverage its potential.

Part 1: Core Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of all chemical research. The identity and purity of this compound are established through a combination of its physical constants and spectroscopic data.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental planning, including reaction setup, solvent selection, and purification.

| Property | Value | Source(s) |

| CAS Number | 261763-33-1 | [5][6] |

| Molecular Formula | C₈H₈F₂O | [5] |

| Molecular Weight | 158.15 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | Supplier Data |

| Purity | ≥97% - 98% | [3][6] |

| Boiling Point | ~170 - 176 °C (Predicted/Similar Structures) | |

| Density | ~0.97 - 0.99 g/mL at 25 °C (Predicted/Similar Structures) |

Note: Experimental boiling point and density data for this specific compound are not widely published; values are estimated based on closely related structures like methylanisole isomers.

Spectroscopic Signature

1.2.1. ¹H NMR Spectroscopy (Predicted) In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show:

-

Aromatic Protons (2H): Two signals in the aromatic region (approx. δ 6.8-7.2 ppm). These protons would appear as a doublet of doublets or two distinct doublets, showing coupling to each other and to the adjacent fluorine atoms.

-

Methoxy Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.

-

Methyl Protons (3H): A sharp singlet around δ 2.2-2.3 ppm.

1.2.2. ¹³C NMR Spectroscopy (Predicted) The proton-decoupled ¹³C NMR spectrum is expected to display 8 distinct signals. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

-

C-F Carbons (C2, C6): Highly deshielded signals, split into doublets with a large coupling constant (¹JCF ≈ 240-250 Hz).

-

C-O Carbon (C1): A deshielded signal around δ 155-160 ppm.

-

C-CH₃ Carbon (C3): Signal influenced by both methyl and fluorine substituents.

-

Aromatic CH Carbons (C4, C5): Signals in the aromatic region, potentially showing smaller C-F coupling constants.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Methyl Carbon (-CH₃): A shielded signal around δ 15-20 ppm.

1.2.3. Infrared (IR) Spectroscopy The IR spectrum would be characterized by:

-

C-F Stretch: Strong, characteristic absorptions in the 1200-1300 cm⁻¹ region.

-

C-O-C Stretch (Aryl Ether): Strong absorptions around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (sp³ and sp²): Absorptions just below and above 3000 cm⁻¹, respectively.

Part 2: Synthesis and Production

As a specialized building block, this compound is available through custom synthesis from various chemical suppliers.[3] A common and logical laboratory-scale synthesis route involves the O-methylation of the corresponding phenol precursor, 2,6-Difluoro-3-methylphenol. This method is reliable and utilizes common laboratory reagents.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is a standard method for preparing aryl ethers. The causality behind this choice lies in its high efficiency and the ready availability of the phenol precursor. The strong base deprotonates the weakly acidic phenolic hydroxyl group to form a nucleophilic phenoxide, which then displaces the leaving group on the methylating agent in an Sₙ2 reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,6-Difluoro-3-methylphenol (1.0 eq) in a polar aprotic solvent such as acetone or N,N-Dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Formation of Nucleophile: Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide salt.

-

Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) or methyl iodide (CH₃I, 1.2 eq), dropwise to the mixture.

-

Expertise Note: Dimethyl sulfate is often more cost-effective for larger scales but is highly toxic and requires careful handling. Methyl iodide is a good alternative for lab scale.

-

-

Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) and wash sequentially with water, dilute sodium hydroxide solution (to remove any unreacted phenol), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its substituents. This makes it a valuable intermediate for accessing more complex, highly functionalized aromatic structures.

-

Directing Effects: The methoxy group is a powerful ortho-, para- director, while the fluorine atoms are ortho-, para- directors with strong deactivating inductive effects. The methyl group is a weak ortho-, para- director. In electrophilic aromatic substitution, the positions para to the fluorine atoms (C4) and ortho to the methoxy group (C-para to methyl, C5) are the most likely sites of reaction, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

-

Nucleophilic Aromatic Substitution (SₙAr): The two fluorine atoms strongly activate the ring for SₙAr, particularly at the positions they occupy (C2 and C6). A strong nucleophile could potentially displace one of the fluorine atoms, although this is sterically hindered by the adjacent groups.

-

Ortho-Lithiation: Directed ortho-metalation (DoM) is a powerful tool. The methoxy group can direct a strong base like n-butyllithium to deprotonate the C6 position, though the presence of the C6-fluorine complicates this. Alternatively, the fluorine atoms themselves can direct lithiation.

-

Ether Cleavage: The methyl ether is susceptible to cleavage by strong acids like HBr or Lewis acids like BBr₃, which would convert the molecule back to the corresponding phenol.

Reactivity Pathway Diagram

Caption: Key reaction pathways for this compound.

Part 4: Applications in Research and Development

The primary value of this compound lies in its role as a sophisticated intermediate for synthesizing high-value target molecules.[3][4]

-

Pharmaceutical Intermediates: Fluorinated scaffolds are prevalent in modern pharmaceuticals.[2] This compound provides a unique platform for building drug candidates where the fluorine atoms can enhance metabolic stability or act as hydrogen bond acceptors, and the anisole structure can be a precursor to a phenol for further functionalization. The application of bioisosteres is a key strategy in drug design, and fluorinated fragments are often used to modulate physicochemical properties.[10]

-

Functional Materials Synthesis: The electronic properties imparted by the fluorine atoms make this molecule a candidate for incorporation into polymers, liquid crystals, or other functional materials where electron density and polarity are critical.

-

Agrochemicals: Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to enhance the efficacy and stability of pesticides and herbicides.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The following information is based on data for the compound and structurally related chemicals.[6][11][12]

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][11]

-

Avoid breathing vapors or mist.[6]

-

Keep away from heat, sparks, and open flames.[12]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous material.

-

References

-

2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem - NIH. [Link]

-

Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines - ResearchGate. [Link]

-

Preparation of 3-methylanisole - PrepChem.com. [Link]

-

This compound - Infochems. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. [Link]

- A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google P

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. [Link]

-

NMR: Intermediate Level, Spectrum 5 - University of Wisconsin. [Link]

-

Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors - PMC - NIH. [Link]

-

Discovery of Metabolically Stable γ-Secretase Inhibitors - ResearchGate. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. 261763-33-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. This compound [infochems.co.kr]

- 5. scbt.com [scbt.com]

- 6. 261763-33-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. 3-Methylanisole(100-84-5) 13C NMR [m.chemicalbook.com]

- 9. 2-Methylanisole(578-58-5) 1H NMR [m.chemicalbook.com]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.fr [fishersci.fr]

An In-Depth Technical Guide to the Physical Properties of 2,6-Difluoro-3-methylanisole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical properties of 2,6-Difluoro-3-methylanisole (CAS No. 261763-33-1), a fluorinated aromatic ether of increasing interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from closely related analogues, predictive models, and established analytical methodologies to offer a robust profile. It includes estimated physical constants, predicted spectroscopic characteristics, and detailed protocols for experimental determination. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar fluorinated scaffolds.

Introduction: The Significance of Fluorinated Anisoles

This compound belongs to a class of fluorinated organic compounds that have garnered significant attention in drug discovery and development. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The unique substitution pattern of this compound, featuring two ortho-fluoro groups and a meta-methyl group relative to the methoxy moiety, presents a distinct electronic and steric profile that can be exploited in the design of novel therapeutics and functional materials.

This guide aims to bridge the current knowledge gap regarding the physical properties of this compound by providing well-reasoned estimations and predictive insights, thereby facilitating its effective use in research and development.

Molecular Structure and Key Identifiers

A foundational understanding of the physical properties of a molecule begins with its structure and fundamental identifiers.

| Identifier | Value | Source |

| CAS Number | 261763-33-1 | [1] |

| Molecular Formula | C₈H₈F₂O | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| Canonical SMILES | COC1=C(F)C=CC(=C1F)C | |

| InChI | InChI=1S/C8H8F2O/c1-5-3-2-4-6(9)8(11-2)7(5)10/h2-4H,1H3 |

graph "Molecular_Structure_of_2_6_Difluoro_3_methylanisole" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring with substituents C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Substituents O1 [pos="0,2!", label="O", fontcolor="#EA4335"]; C_MeO [pos="-0.5,2.8!", label="CH₃", fontcolor="#34A853"]; F1 [pos="1.74,1!", label="F", fontcolor="#4285F4"]; F2 [pos="-1.74,1!", label="F", fontcolor="#4285F4"]; C_Me [pos="-1.74,-1!", label="CH₃", fontcolor="#34A853"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- C_MeO; C6 -- F1; C2 -- F2; C3 -- C_Me;

// Aromatic circle (approximated with nodes) node [shape=point, color="#5F6368", width=0.1, height=0.1]; p1 [pos="0,0.3!"]; p2 [pos="0.26,0.15!"]; p3 [pos="0.26,-0.15!"]; p4 [pos="0,-0.3!"]; p5 [pos="-0.26,-0.15!"]; p6 [pos="-0.26,0.15!"]; }

Figure 1: 2D structure of this compound.

Estimated Physicochemical Properties

In the absence of direct experimental data, the physical properties of this compound can be estimated by considering the contributions of its structural components and by comparison with analogous compounds.

Data Summary Table:

| Property | Estimated Value | Basis for Estimation and Discussion |

| Boiling Point (°C) | 170 - 185 | The boiling point of 3-methylanisole is 175-176 °C[2][3]. The introduction of two fluorine atoms is expected to increase the molecular weight and polarity, which would typically raise the boiling point. However, the boiling point of 2,6-difluoroanisole at atmospheric pressure is likely lower than that of anisole due to reduced intermolecular interactions. A reasonable estimate would place the boiling point in a range slightly above that of 3-methylanisole. |

| Melting Point (°C) | < -20 | Anisole derivatives with similar substitution patterns are typically liquids at room temperature. For instance, 3-methylanisole has a melting point of -47 °C[4]. The introduction of fluorine atoms may slightly increase the melting point due to altered crystal packing, but it is expected to remain a low-melting solid or a liquid at room temperature. |

| Density (g/mL at 20°C) | ~1.15 - 1.25 | 2,6-Difluoroanisole has a density of 1.21 g/mL[5], while 3-methylanisole has a density of approximately 0.969 g/mL[2][3]. The presence of two fluorine atoms significantly increases the density. Therefore, the density of this compound is anticipated to be closer to that of the difluoro-analogue. |

| Refractive Index (n_D²⁰) | ~1.48 - 1.52 | The refractive index of 3-methylanisole is approximately 1.513[2][3]. Fluorination generally tends to lower the refractive index. Therefore, a value slightly lower than that of 3-methylanisole is a reasonable prediction. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | The molecule possesses both polar (ether, fluorine) and non-polar (aromatic ring, methyl group) regions, making it amenable to dissolution in a wide range of organic solvents. The presence of fluorine may slightly decrease its solubility in very non-polar solvents. |

Predicted Spectroscopic Profile

The structural features of this compound allow for the prediction of its characteristic spectroscopic signatures in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by vibrations associated with the aromatic ring, the C-O-C ether linkage, and the C-F bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

| 3000 - 3100 | Aromatic C-H stretch | Medium to Weak | Characteristic of C-H bonds on the benzene ring. |

| 2850 - 2960 | Aliphatic C-H stretch | Medium | Arising from the methyl and methoxy groups. |

| 1580 - 1620 | Aromatic C=C stretch | Medium to Strong | Typical for substituted benzene rings. |

| 1250 - 1300 | Asymmetric C-O-C stretch (Aryl-Alkyl ether) | Strong | A strong, characteristic band for aromatic ethers. |

| 1000 - 1050 | Symmetric C-O-C stretch (Aryl-Alkyl ether) | Medium | Another key indicator of the ether functionality. |

| 1100 - 1200 | C-F stretch | Strong | The presence of two C-F bonds will result in strong absorptions in this region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are discussed below.

¹H NMR Spectroscopy:

The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms.

-

Aromatic Region (δ 6.5 - 7.5 ppm): The two aromatic protons will likely appear as a complex multiplet due to coupling with each other and with the fluorine atoms.

-

Methoxy Group (δ 3.8 - 4.0 ppm): A singlet corresponding to the three protons of the -OCH₃ group.

-

Methyl Group (δ 2.2 - 2.4 ppm): A singlet for the three protons of the aromatic methyl group.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will reveal the number of unique carbon environments.

-

Aromatic Carbons (δ 110 - 165 ppm): Eight distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine will exhibit large C-F coupling constants. The carbon bearing the methoxy group will be shifted downfield.

-

Methoxy Carbon (δ 55 - 60 ppm): A single peak for the -OCH₃ carbon.

-

Methyl Carbon (δ 15 - 25 ppm): A single peak for the aromatic -CH₃ carbon.

¹⁹F NMR Spectroscopy:

Fluorine NMR is particularly informative for fluorinated compounds.

-

Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of δ -110 to -140 ppm (relative to CFCl₃). The signals will be split by coupling to each other and to the aromatic protons.

Experimental Protocols for Physical Property Determination

For definitive characterization, experimental determination of the physical properties is essential. The following are standard, validated protocols suitable for a research laboratory setting.

Micro-Boiling Point Determination

This method is ideal for small sample volumes.

Workflow Diagram:

Figure 2: Workflow for micro-boiling point determination.

Detailed Methodology:

-

Sample Preparation: Seal one end of a glass capillary tube using a flame. Place a small amount (a few drops) of this compound into a small sample tube (e.g., a melting point capillary tube sealed at one end or a small test tube). Invert the sealed capillary tube and place it, open end down, into the sample tube.

-

Apparatus Setup: Attach the sample tube to a thermometer using a rubber band or a small piece of tubing. The bottom of the sample tube should be level with the thermometer bulb. Suspend the thermometer and sample tube assembly in a heating bath (e.g., a Thiele tube or a beaker filled with mineral oil) so that the sample is below the surface of the oil.

-

Heating and Observation: Heat the bath slowly with constant stirring. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Measurement: When a continuous and rapid stream of bubbles is observed, turn off the heat and allow the bath to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.

Refractive Index Measurement

An Abbe refractometer is the standard instrument for this measurement.

Detailed Methodology:

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index at the measurement temperature (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the desired temperature (typically 20°C). Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

Safety, Handling, and Storage

As a fluorinated organic compound, this compound should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of the physical properties of this compound. By leveraging data from analogous compounds and established scientific principles, we have constructed a comprehensive profile to aid researchers in their work with this promising molecule. The provided experimental protocols offer a clear path for the empirical validation of these estimated properties. As research into fluorinated compounds continues to expand, it is anticipated that experimental data for this compound will become available, allowing for a direct comparison with the predictions outlined in this guide.

References

-

ChemWhat. (n.d.). 3-Methylanisole CAS#: 100-84-5. Retrieved from [Link]

Sources

A Guide to the Structural Elucidation of 2,6-Difluoro-3-methylanisole: A Multi-technique Spectroscopic Approach

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of 2,6-difluoro-3-methylanisole (CAS No. 261763-33-1), a key building block in modern medicinal and materials chemistry.[1][2] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple listing of analytical techniques. Instead, it offers a strategic, field-proven workflow, emphasizing the causality behind experimental choices and the synergy between different spectroscopic methods to deliver an unambiguous structural confirmation.

Introduction: The "Why" Behind the Structure

Understanding the precise molecular architecture of a compound like this compound is paramount. The strategic placement of two fluorine atoms and a methyl group on the anisole scaffold dramatically influences its electronic properties, lipophilicity, and metabolic stability. These attributes are critical in the design of novel pharmaceuticals and advanced materials. Consequently, a robust and validated protocol for structural confirmation is not merely an analytical exercise but a foundational pillar of quality control and innovative research.

This guide will present a hypothetical, yet realistic, set of spectroscopic data for this compound and detail the logical process of its interpretation. We will explore how Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques are synergistically employed to piece together the molecular puzzle.

The Elucidation Workflow: A Strategic Overview

The structural elucidation of an organic molecule is a systematic process of deduction. For this compound, our approach is multi-pronged, designed to provide orthogonal data points that collectively build an irrefutable case for the proposed structure.

Caption: A diagram illustrating key expected HMBC correlations for this compound.

Conclusion: A Self-Validating System

By systematically applying this multi-technique spectroscopic workflow, we achieve a self-validating confirmation of the structure of this compound. Mass spectrometry provides the elemental formula, IR spectroscopy confirms the presence of the key functional groups, and a comprehensive suite of NMR experiments provides the unambiguous connectivity of the atoms. This rigorous approach ensures the highest level of scientific integrity and provides the trustworthy data required for advanced research and development applications.

References

-

Kobal, G. et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 7, 46332. [Link]

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

- Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubMed. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. [Link]

-

University of Regensburg. Table of Characteristic IR Absorptions. [Link]

Sources

A Predictive Guide to the Spectroscopic Data of 2,6-Difluoro-3-methylanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,6-Difluoro-3-methylanisole (CAS 261763-33-1). Due to the current absence of publicly available experimental spectra for this compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with comparative data from structurally similar analogs, to forecast its characteristic spectral features. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related fluorinated aromatic compounds.

Introduction: The Significance of this compound

This compound, with the molecular formula C₈H₈F₂O and a molecular weight of 158.15 g/mol , is a fluorinated aromatic compound of interest in medicinal chemistry and materials science.[1][2][3] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and quality control in synthetic and developmental workflows.

This guide will provide a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The predictions are grounded in the analysis of data from analogous compounds, primarily 3-methylanisole, and supplemented with insights from other related structures and established spectroscopic theory.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts and coupling patterns will be significantly influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy and methyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-4 | 6.9 - 7.1 | Triplet of doublets (td) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz | This proton is coupled to the adjacent H-5 proton and the two fluorine atoms at positions 2 and 6. The coupling to the fluorine atoms will likely result in a triplet, which is further split by the neighboring proton into a doublet. |

| H-5 | 6.7 - 6.9 | Triplet (t) | J(H-H) ≈ 8-9 Hz | This proton is coupled to the two adjacent protons at positions 4 and 6 (which is a fluorine). The primary coupling will be with H-4, and a smaller coupling to the fluorine at C-6 is expected, resulting in a triplet-like pattern. |

| OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | The methoxy protons are not coupled to any other protons and will appear as a sharp singlet. The electron-withdrawing effect of the two fluorine atoms may cause a slight downfield shift compared to anisole. |

| CH₃ | 2.2 - 2.4 | Singlet (s) | N/A | The methyl protons are not coupled to any other protons and will appear as a singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by strong carbon-fluorine couplings. The carbons directly bonded to fluorine (C-2 and C-6) will appear as doublets with large coupling constants.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| C-1 | 150 - 155 | Triplet (t) | J(C-F) ≈ 5-10 Hz | This carbon is coupled to the two fluorine atoms at positions 2 and 6. |

| C-2 | 155 - 160 | Doublet (d) | J(C-F) ≈ 240-260 Hz | This carbon is directly bonded to a fluorine atom, resulting in a large one-bond C-F coupling. |

| C-3 | 120 - 125 | Triplet (t) | J(C-F) ≈ 5-10 Hz | This carbon is coupled to the two fluorine atoms at positions 2 and 6. |

| C-4 | 128 - 132 | Singlet (s) | N/A | This carbon is too far from the fluorine atoms to show significant coupling. |

| C-5 | 115 - 120 | Doublet (d) | J(C-F) ≈ 20-25 Hz | This carbon will exhibit a smaller two-bond C-F coupling to the fluorine at C-6. |

| C-6 | 155 - 160 | Doublet (d) | J(C-F) ≈ 240-260 Hz | This carbon is directly bonded to a fluorine atom, resulting in a large one-bond C-F coupling. |

| OCH₃ | 55 - 60 | Singlet (s) | N/A | |

| CH₃ | 15 - 20 | Singlet (s) | N/A |

Predicted Infrared (IR) Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the C-F, C-O, C-H, and aromatic C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 2850 - 3000 | Aliphatic C-H stretch (CH₃) | Medium |

| 1580 - 1620 | Aromatic C=C stretch | Medium-Strong |

| 1450 - 1500 | Aromatic C=C stretch | Medium-Strong |

| 1250 - 1350 | Aryl-F stretch | Strong |

| 1200 - 1275 | Aryl-O stretch (asymmetric) | Strong |

| 1000 - 1050 | Aryl-O stretch (symmetric) | Medium |

Predicted Mass Spectrum

The electron ionization mass spectrum (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 158. The fragmentation pattern will likely involve the loss of a methyl radical followed by the loss of carbon monoxide, which is characteristic of anisoles.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale |

| 158 | [C₈H₈F₂O]⁺ | Molecular ion (M⁺) |

| 143 | [C₇H₅F₂O]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 115 | [C₆H₅F₂]⁺ | Loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment. |

Experimental Protocols for Spectroscopic Analysis

The following are detailed, step-by-step methodologies for the acquisition of the actual spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40 to 200 to detect the molecular ion and expected fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Caption: Molecular structure of this compound.

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,6-Difluoro-3-methylanisole

Prepared by: Gemini, Senior Application Scientist

Introduction: Elucidating the Molecular Vibrations of a Key Synthetic Intermediate

2,6-Difluoro-3-methylanisole (CAS No. 261763-33-1, Formula: C₈H₈F₂O) is a substituted aromatic ether with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern—a methoxy group, a methyl group, and two vicinal fluorine atoms on a benzene ring—gives rise to a distinct vibrational signature. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

This guide provides a comprehensive analysis of the IR spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for structural elucidation, reaction monitoring, and quality control. We will delve into the theoretical underpinnings of the molecule's expected spectral features, provide a robust experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum.

The Vibrational Landscape: Predicting the IR Spectrum

The IR spectrum of an organic molecule is a direct reflection of its covalent bonds. Each bond vibrates at a characteristic frequency, and a net change in the dipole moment during this vibration results in the absorption of IR radiation.[4] The spectrum of this compound is dominated by the vibrations of its key structural motifs: the aromatic ring, the methyl and methoxy groups, and the carbon-fluorine bonds.

Aromatic and Aliphatic C-H Stretching (3100-2850 cm⁻¹)

A fundamental distinction in the C-H stretching region allows for the immediate identification of sp²-hybridized (aromatic) and sp³-hybridized (aliphatic) carbons.

-

Aromatic =C-H Stretch (3100-3000 cm⁻¹): The C-H bonds on the benzene ring are expected to produce weak to medium intensity absorptions at wavenumbers slightly above 3000 cm⁻¹.[3][5][6] The presence of multiple, sharp peaks in this region is a hallmark of aromatic compounds.[5]

-

Aliphatic -C-H Stretch (3000-2850 cm⁻¹): The methyl (-CH₃) and methoxy (-OCH₃) groups contain sp³ C-H bonds, which absorb below 3000 cm⁻¹.[7][8] These typically appear as strong, sharp peaks resulting from symmetric and asymmetric stretching modes.[3]

Aromatic C=C Ring Stretching (1600-1400 cm⁻¹)

The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of characteristic absorptions. Typically, aromatic compounds show two to four bands in this region.[5][9] For this compound, we anticipate peaks around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[5][9] The precise positions and intensities of these bands are sensitive to the nature and position of the substituents on the ring.

C-O and C-F Stretching: The Ether and Fluoro Signatures

The highly polar C-O and C-F bonds produce some of the most intense and diagnostic peaks in the spectrum.

-

Aryl Ether C-O-C Stretching (1300-1000 cm⁻¹): Alkyl aryl ethers, like anisole, exhibit two distinct C-O stretching bands.[4] The asymmetric C-O-C stretch is typically a strong band found between 1275-1200 cm⁻¹.[10] The symmetric stretch appears at a lower frequency, generally in the 1075-1020 cm⁻¹ range.[10] These are often the most intense peaks in the fingerprint region.

-

Aromatic C-F Stretching (1300-1100 cm⁻¹): The C-F stretching vibration gives rise to a very strong and characteristic absorption due to the large change in dipole moment. For aromatic fluorides, this band is typically located in the 1300-1100 cm⁻¹ region. Given the presence of two fluorine atoms, we can expect a particularly intense and possibly complex absorption pattern in this area, which may overlap with the C-O stretching bands.

The Fingerprint Region (< 1400 cm⁻¹)

This region is rich with complex vibrational modes, including C-H in-plane and out-of-plane bending, C-C stretching, and various coupled vibrations.[3] While difficult to assign completely without computational modeling, this region is unique to each molecule, serving as a literal "fingerprint" for identification.[11] The out-of-plane C-H bending bands (900-675 cm⁻¹) are particularly useful for determining the substitution pattern on the aromatic ring.[5][10]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality IR spectrum of this compound using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for liquid samples as it requires minimal sample preparation and is highly reproducible.

Instrumentation and Materials

-

FTIR Spectrometer (e.g., Bruker Tensor 27, PerkinElmer Spectrum Two)

-

ATR Accessory with a diamond or zinc selenide crystal

-

Sample of this compound (liquid)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free laboratory wipes

Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to computationally subtract the absorbance of ambient air (CO₂ and H₂O vapor) and the ATR crystal itself from the final sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered. If the ATR unit has a pressure clamp, apply it consistently to ensure good contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing:

-

Baseline Correction: Apply a baseline correction algorithm if necessary to ensure all peaks originate from a flat baseline of zero absorbance.

-

Peak Picking: Use the software's tools to identify and label the wavenumbers of all significant absorption bands.

-

-

Cleaning: After analysis, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

Experimental Workflow Diagram

Caption: Structure of this compound.

Summary of Characteristic IR Absorptions

The following table summarizes the expected key absorption bands for this compound, their corresponding vibrational modes, and typical wavenumber ranges based on established spectroscopic principles.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretching |

| 2990 - 2850 | Medium-Strong | Aliphatic (Methyl & Methoxy) C-H Stretching [3][7] |

| 1620 - 1580 | Medium-Weak | Aromatic C=C Ring Stretching [5] |

| 1520 - 1450 | Medium-Strong | Aromatic C=C Ring Stretching [5] |

| ~1460 | Medium | Asymmetric CH₃ Bending |

| ~1375 | Medium-Weak | Symmetric CH₃ Bending [3] |

| 1275 - 1200 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) [4][10] |

| 1300 - 1100 | Very Strong | C-F Stretching [12] |

| 1075 - 1020 | Medium-Strong | Symmetric C-O-C Stretching (Aryl Ether) [4][10] |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending [5] |

Causality and Insights: The most prominent features in the spectrum are expected to be the very strong C-F stretching bands and the strong C-O stretching bands between 1300 cm⁻¹ and 1000 cm⁻¹. The exact positions will be influenced by coupling between these vibrations and the electronic effects of the substituents. The two electron-withdrawing fluorine atoms can influence the electron density of the aromatic ring and the C-O bond, potentially shifting their stretching frequencies compared to unsubstituted anisole. [13][14]The presence of distinct peaks in the C-H stretching region (above and below 3000 cm⁻¹) and the characteristic aromatic C=C stretching bands provides a rapid confirmation of the core molecular framework.

Conclusion

Infrared spectroscopy serves as an indispensable tool for the structural verification of this compound. By understanding the characteristic absorption frequencies of its constituent functional groups—aromatic C-H, aliphatic C-H, aromatic C=C, aryl ether C-O, and aromatic C-F bonds—a researcher can confidently interpret the spectrum to confirm the identity, assess the purity, and monitor the synthesis of this important molecule. The combination of a robust experimental technique like FTIR-ATR with a solid theoretical understanding of molecular vibrations provides a reliable and efficient method for chemical analysis in any research or development setting.

References

-

IR Spectrum Of Anisole. (n.d.). Bartleby.com. Retrieved from [Link]

-

The IR spectrum for anisole contains two C―O stretching bands in... (n.d.). Pearson. Retrieved from [Link]

-

FT-IR spectra of control and treated anisole. (n.d.). ResearchGate. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Anisole. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Anisole. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Xin, J., Xu, J., Li, Y. K., Zhao, J., Billinghurst, B. E., Gao, H., ... & Hou, G. L. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Retrieved from [Link]

-

FTIR spectroscopic study of thioanisole and its two halogenated derivatives. (2025, December 4). ResearchGate. Retrieved from [Link]

-

Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2023, November 6). Chemistry LibreTexts. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

Horvath, R., & Dame, G. (2014). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 118(49), 14446–14453. Retrieved from [Link]

-

Infrared Spectroscopy Lecture Notes. (n.d.). Retrieved from [Link]

-

1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

-

IR Absorption Table. (n.d.). Michigan State University. Retrieved from [Link]

-

Smith, D. C., et al. (1952). INFRARED SPECTRA OF FLUORINATED HYDROCARBONS. (Technical Report). OSTI.GOV. Retrieved from [Link]

-

Infrared Intensity Studies in Fluorinated Macromolecules. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2025, December 11). International Journal of Advanced Scientific Research. Retrieved from [Link]

-

4-Fluoro-3-methylanisole. (n.d.). NIST WebBook. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

-Comparison of observed and calculated infrared spectra of... (n.d.). ResearchGate. Retrieved from [Link]

-

2-Methylanisole. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Vibrational modes of 2,6-, 2,7-, and 2,3-diisopropylnaphthalene. A DFT study. (2025, August 8). ResearchGate. Retrieved from [Link]

Sources

- 1. 261763-33-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. scbt.com [scbt.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. allscientificjournal.com [allscientificjournal.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 14. researchgate.net [researchgate.net]

2,6-Difluoro-3-methylanisole mass spectrometry

An In-depth Technical Guide to the Mass Spectrometry of 2,6-Difluoro-3-methylanisole

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel and intermediate compounds is paramount. This compound (CAS: 261763-33-1), a substituted aromatic ether, presents a unique analytical challenge due to the interplay of its methoxy, methyl, and dual fluorine substituents.[1][2] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive technique for its identification and structural confirmation.

This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. We will delve into the theoretical underpinnings of its ionization and fragmentation, propose a robust analytical protocol, and offer expert insights into interpreting the resulting spectral data. This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of this specific analyte.

The molecular structure of this compound forms the basis of our analysis.

Figure 1: Chemical structure of this compound.

Principles of Ionization and Fragmentation

For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is the most common and informative method. In the EI source, the molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged radical cation known as the molecular ion (M⁺•).[3]

The molecular ion is energetically unstable and undergoes a series of predictable bond cleavages and rearrangements to form smaller, more stable fragment ions.[3] The resulting mass spectrum is a unique fingerprint of the molecule, plotting the relative abundance of these ions against their mass-to-charge ratio (m/z). The fragmentation patterns of substituted anisoles are well-documented and provide a strong basis for predicting the behavior of our target molecule.[4]

Predicted Fragmentation Pathways of this compound

Based on its structure and established fragmentation rules for related compounds, we can anticipate several key fragmentation pathways. The molecular formula C₈H₈F₂O gives a molecular weight of 158.15 Da, meaning the molecular ion peak (M⁺•) will appear at m/z 158 .[1] Aromatic compounds are known to produce strong molecular ion peaks due to the stability of the ring system.[5]

Figure 2: Predicted major fragmentation pathways for this compound.

-

Loss of a Methyl Radical (•CH₃): This is a classic alpha-cleavage for anisoles, involving the loss of the methyl group from the ether linkage. This pathway is highly probable and leads to the formation of a stable difluoro-methyl-phenoxide cation.

-

M⁺• (m/z 158) → [M - •CH₃]⁺ (m/z 143)

-

-

Loss of Formaldehyde (CH₂O): A characteristic rearrangement for anisoles involves the transfer of a hydrogen atom and the neutral loss of formaldehyde. This results in the formation of a difluoromethyl-benzene radical cation.

-

M⁺• (m/z 158) → [M - CH₂O]⁺• (m/z 128)

-

-

Loss of Hydrogen Fluoride (HF): The presence of fluorine atoms introduces the possibility of losing a neutral HF molecule, a common fragmentation channel for fluorinated aromatic compounds.[6]

-

M⁺• (m/z 158) → [M - HF]⁺• (m/z 138)

-

-

Secondary Fragmentation (Loss of CO): The [M - •CH₃]⁺ fragment at m/z 143 can undergo further fragmentation. A common pathway for phenolic-type cations is the loss of a neutral carbon monoxide molecule.

-

[m/z 143] → [C₆H₄F₂]⁺ (m/z 115)

-

Summary of Predicted Ions

The expected key fragments and their mass-to-charge ratios are summarized below.

| Ion Description | Proposed Structure | Predicted m/z | Relative Abundance |

| Molecular Ion | C₈H₈F₂O⁺• | 158 | High |

| Loss of •CH₃ | [C₇H₅F₂O]⁺ | 143 | High |

| Loss of CH₂O | [C₇H₆F₂]⁺• | 128 | Medium |

| Loss of HF | [C₈H₇FO]⁺• | 138 | Low to Medium |

| Loss of •CH₃ and CO | [C₆H₅F₂]⁺ | 115 | Medium |

Experimental Protocol: GC-MS Analysis

To acquire a high-quality mass spectrum, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the instrument of choice. The GC separates the analyte from the solvent and any impurities, ensuring a pure compound enters the MS source.

Figure 3: Standard operational workflow for GC-MS analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Dilution is critical to prevent column overloading and saturation of the detector. Ethyl acetate is a suitable solvent with a low boiling point that will not interfere with the analyte peak.

-